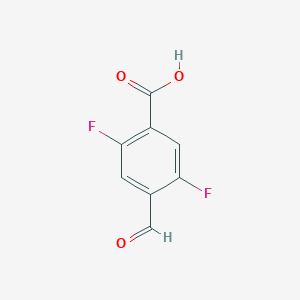

2,5-difluoro-4-formylbenzoic acid

Description

Significance of Benzoic Acid Scaffolds in Modern Chemical Synthesis

Benzoic acid and its derivatives have long been fundamental building blocks in organic synthesis. Their carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid chlorides. This versatility allows for their incorporation into a vast array of more complex molecular architectures. Benzoic acid scaffolds are prevalent in numerous biologically active molecules and functional materials.

Role of Fluorination in Modulating Aromatic System Reactivity and Properties for Research Applications

The introduction of fluorine atoms onto an aromatic ring, such as in benzoic acid, dramatically alters the molecule's electronic properties. Fluorine is the most electronegative element, and its presence can significantly impact a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. acs.org The judicious placement of fluorine can lead to enhanced biological activity or improved material characteristics. acs.org For instance, fluorinated compounds are often more resistant to metabolic degradation, a desirable trait in drug design. acs.org Furthermore, fluorinated benzoic acids have been utilized as tracers in environmental studies due to their stability and unique analytical signatures. researchgate.net

Overview of Formylbenzoic Acid Derivatives in Synthetic and Applied Chemical Research

Formylbenzoic acids, which contain both a carboxylic acid and an aldehyde group, are bifunctional molecules with wide-ranging applications. solubilityofthings.com The aldehyde group can participate in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, while the carboxylic acid offers its own set of reactive possibilities. solubilityofthings.comontosight.ai This dual functionality makes them valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals. ontosight.aichemicalbook.com For example, 4-formylbenzoic acid is a key intermediate in the production of terephthalic acid, a monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). lookchem.com 2-Formylbenzoic acid and its derivatives have been investigated for their ability to interact with DNA and RNA, opening avenues for research in mutagenesis and cancer therapy. solubilityofthings.com

Current Research Landscape Pertaining to 2,5-Difluoro-4-formylbenzoic Acid and Related Structures

The compound this compound is a relatively specialized but important molecule within the broader class of fluorinated benzoic acids. Its specific substitution pattern, with two fluorine atoms and a formyl group, offers a unique combination of reactivity and properties for synthetic chemists. Research into this and structurally similar compounds, such as 2,4-difluoro-5-formylbenzoic acid and 3,5-difluoro-4-formylbenzoic acid, is often focused on their use as building blocks for creating more complex molecules with potential applications in medicinal chemistry and materials science. uni.lunih.gov The synthesis of these compounds can be challenging, often requiring specific organometallic reagents and carefully controlled reaction conditions. chemicalbook.com The presence of multiple reactive sites necessitates strategic protection and deprotection steps to achieve the desired chemical transformations.

Key Properties of this compound

| Property | Value |

| CAS Number | 1890953-67-9 |

| Molecular Formula | C8H4F2O3 |

| Molecular Weight | 186.1 g/mol |

This data is compiled from publicly available information. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O3/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBRYAQSVXEDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1890953-67-9 | |

| Record name | 2,5-difluoro-4-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Difluoro 4 Formylbenzoic Acid

Strategies for Formyl Group Introduction on Fluorinated Benzoic Acid Cores

The introduction of a formyl group onto a difluorinated benzoic acid scaffold is a critical transformation that can be achieved through several distinct synthetic pathways. These methods include oxidation of a methyl group, directed ortho metalation followed by quenching with a formylating agent, and radical functionalization techniques.

Oxidation-Based Approaches for Aldehyde Formation

A common and direct method for the synthesis of aromatic aldehydes is the oxidation of a corresponding methyl group. In the context of 2,5-difluoro-4-formylbenzoic acid, this would involve the selective oxidation of 2,5-difluoro-4-methylbenzoic acid. Various oxidizing agents and conditions can be employed for the conversion of a benzylic methyl group to an aldehyde. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid, which in this case would lead back to a dicarboxylic acid derivative.

| Precursor | Oxidizing System | Product | Notes |

| 2,5-Difluoro-4-methylbenzoic acid | To be determined based on general benzylic oxidation principles | This compound | Requires careful control to avoid over-oxidation. |

Directed Ortho Metalation (DoM) and Electrophilic Quenching with Formyl Sources

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. jst.org.innih.gov This method relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. jst.org.innih.gov In the case of 2,5-difluorobenzoic acid, both the carboxylic acid group and the fluorine atoms can act as DMGs. The carboxylic acid group is a potent DMG, directing lithiation to the ortho position. Fluorine is also known to be a moderate ortho-directing group.

The lithiated intermediate can then be quenched with an electrophilic formyl source, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. orgsyn.org This approach offers high regioselectivity, which is often a challenge in classical electrophilic aromatic substitution reactions.

| Substrate | Reagents | Intermediate | Electrophile | Product |

| 2,5-Difluorobenzoic acid | 1. s-BuLi, TMEDA, THF, -78 °C | 2,5-Difluoro-X-lithiobenzoic acid | DMF | This compound |

Radical Functionalization Techniques for Aldehyde Synthesis

Recent advances in organic synthesis have seen the emergence of radical-based methods for the formylation of aryl halides. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. A plausible radical approach to this compound could start from a halogenated precursor, such as 4-bromo-2,5-difluorobenzoic acid.

Photocatalytic methods, for instance, can generate aryl radicals from aryl halides under visible light irradiation. tandfonline.com These radicals can then be trapped by a formyl radical equivalent to furnish the desired aldehyde. This redox-neutral approach avoids the use of harsh reagents and high temperatures often associated with traditional methods. tandfonline.com

| Precursor | Catalysis | Formyl Source | Product |

| 4-Bromo-2,5-difluorobenzoic acid | Nickel and Photoredox Catalysis | 1,3-Dioxolane | This compound |

Fluorination Approaches for Benzoic Acid Derivatives

The synthesis of fluorinated aromatic compounds can be achieved through various fluorination strategies. For the preparation of this compound, a plausible route involves the selective fluorination of a suitably substituted benzoic acid derivative. Electrophilic fluorinating agents are commonly employed for the direct introduction of fluorine onto an aromatic ring. wikipedia.org

Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful electrophilic fluorine sources that can react with electron-rich aromatic compounds. wikipedia.orgref.ac.ukresearchgate.net The regioselectivity of the fluorination is governed by the electronic properties of the substituents on the aromatic ring. Starting from 4-formylbenzoic acid, the directing effects of the carboxyl and formyl groups would need to be considered to achieve the desired 2,5-difluorination pattern.

| Substrate | Fluorinating Agent | Product |

| 4-Formylbenzoic acid | Electrophilic Fluorinating Agent (e.g., Selectfluor®) | This compound |

Multicomponent Reaction Pathways Involving Formylbenzoic Acid Analogues

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants. nih.gov These reactions are characterized by their high atom economy and operational simplicity.

Povarov Reaction Contributions to Nitrogen-Containing Heterocycle Synthesis

The Povarov reaction is a classic example of a three-component reaction that provides access to substituted tetrahydroquinolines. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid. jst.org.inwikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an imine from the aniline and aldehyde, which then undergoes a formal [4+2] cycloaddition with the alkene. wikipedia.org

Formylbenzoic acids can be utilized as the aldehyde component in the Povarov reaction, leading to the synthesis of tetrahydroquinoline derivatives bearing a carboxylic acid group. For instance, the reaction of an aniline, 2-formylbenzoic acid, and an alkene in the presence of a suitable catalyst can yield dihydroisoindolo[2,1-a]quinolin-11-one derivatives. This demonstrates the utility of formylbenzoic acid analogues in the construction of complex, nitrogen-containing heterocyclic scaffolds.

| Aniline | Aldehyde | Alkene | Product |

| Substituted Anilines | 2-Formylbenzoic acid | Electron-rich Alkenes | Dihydroisoindolo[2,1-a]quinolin-11-ones |

Mannich/Lactamization Sequences for Isoindolinone Scaffolds

The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds. One powerful strategy for the construction of these heterocyclic systems is the use of a Mannich reaction followed by an intramolecular lactamization. While specific examples employing this compound in this sequence are not documented in the searched literature, its structure suggests it could serve as a valuable building block in such transformations.

The general sequence would involve a one-pot, multi-component reaction between an amine, an ortho-formylbenzoic acid derivative (such as this compound), and a third component that can participate in the Mannich reaction, such as an alkyne or a ketone. The aldehyde function of the benzoic acid would react with the amine to form an in-situ generated imine. This imine would then be attacked by the nucleophilic third component in the Mannich-type addition. The resulting intermediate, now containing both the carboxylic acid and the newly formed secondary amine, would be perfectly poised for a subsequent intramolecular lactamization to furnish the desired isoindolinone ring system.

The fluorine substituents on the aromatic ring of this compound would be expected to influence the reactivity of the molecule and the properties of the final isoindolinone product. The electron-withdrawing nature of the fluorine atoms could modulate the electrophilicity of the imine intermediate and potentially affect the rate and efficiency of the Mannich reaction.

Ugi-Type Reactions for Highly Functionalized Systems

The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex α-aminoacyl amide derivatives from simple starting materials: an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govresearchgate.netorganic-chemistry.org The high degree of convergence and atom economy makes the Ugi reaction a highly attractive tool for the generation of diverse molecular libraries for drug discovery.

Given its structure, this compound is an ideal candidate to participate in Ugi-type reactions, serving as both the aldehyde and the carboxylic acid component in a modified Ugi reaction, or as the carboxylic acid component in a standard U-4CR if a different aldehyde is used. In a scenario where it acts as the carboxylic acid component, the reaction would proceed through the initial condensation of an external aldehyde and an amine to form an imine. This imine would then be activated by the carboxylic acid of this compound, followed by the addition of the isocyanide to generate a highly functionalized product.

The resulting Ugi adduct would incorporate the 2,5-difluorobenzoyl moiety, which could impart unique physicochemical properties to the final molecule, such as altered lipophilicity and metabolic stability, which are often desirable in medicinal chemistry.

Table of Potential Ugi Reaction Components:

| Component | Example | Role in Reaction |

| Acid | This compound | Provides the carboxylate |

| Aldehyde | Benzaldehyde | Reacts with amine to form imine |

| Amine | Aniline | Reacts with aldehyde to form imine |

| Isocyanide | tert-Butyl isocyanide | Carbon-centered nucleophile |

Stereochemical Control and Diastereoselectivity in Synthetic Routes to Derivatives

The synthesis of chiral molecules with a high degree of stereochemical purity is a central goal in modern organic synthesis, particularly for the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities. When utilizing this compound in the synthesis of more complex derivatives, such as those derived from Mannich or Ugi reactions, the formation of new stereocenters is often inevitable.

Achieving stereochemical control in these reactions can be approached through several strategies. One common method is the use of chiral starting materials. For instance, a chiral amine or a chiral isocyanide could be employed in the Ugi reaction, which could induce facial selectivity in the addition to the imine intermediate, leading to a diastereomeric excess of one product.

Alternatively, the use of chiral catalysts, such as chiral Brønsted acids or Lewis acids, could be employed to control the stereochemical outcome of the reaction. These catalysts can create a chiral environment around the reacting species, favoring the formation of one stereoisomer over the other.

In the context of the Mannich/lactamization sequence, if the third component is a prochiral ketone, the addition to the imine could generate two new stereocenters. The diastereoselectivity of this addition would be influenced by the steric and electronic properties of the substrates and the reaction conditions. The development of highly diastereoselective methods would be crucial for the synthesis of single-isomer isoindolinone products.

While no specific studies on the stereochemical control in reactions of this compound derivatives were found, the general principles of asymmetric synthesis would be applicable to control the formation of chiral centers in its derivatives.

Chemical Reactivity and Derivatization Strategies

Reactions at the Formyl Group of 2,5-Difluoro-4-formylbenzoic Acid

The aldehyde functionality of this compound is a primary site for a variety of chemical modifications, including condensation, cyclization, oxidation, and reduction reactions.

Condensation Reactions for Schiff Base Formation

The formyl group readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is fundamental in the synthesis of a wide array of organic compounds and materials. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the Schiff base. researchgate.netyoutube.com

The reaction between this compound and a primary amine (R-NH₂) can be represented as follows:

Reaction Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Primary Amine (e.g., Aniline) | Schiff Base | Acid or base catalysis, often with removal of water |

This reaction is typically catalyzed by either an acid or a base and often requires the removal of water to drive the equilibrium towards the product. researchgate.netyoutube.com The resulting Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential applications in medicinal chemistry and materials science. For instance, Schiff bases derived from substituted benzaldehydes have been investigated for their biological activities. google.com

Cyclization Reactions for Fluorescent Dye Scaffolds, e.g., BODIPY Derivatives

The aldehyde group of this compound is a crucial component in the synthesis of certain classes of fluorescent dyes, most notably BODIPY (boron-dipyrromethene) dyes. These dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. ontosight.ainih.gov The synthesis of the BODIPY core typically involves the condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by oxidation and complexation with a boron source, commonly BF₃·OEt₂. nih.govfrontiersin.org

The use of this compound as the aldehyde component would lead to the formation of a meso-substituted BODIPY dye bearing the 2,5-difluorobenzoic acid moiety. This substituent can be further modified, for example, through reactions at the carboxylic acid group, to tune the dye's properties or to conjugate it to other molecules. The fluorine substituents on the phenyl ring can also influence the photophysical properties of the resulting dye. rsc.orgresearchgate.net

General Synthesis of a BODIPY Dye

| Step | Reactants | Intermediate/Product | Key Transformations |

| 1 | This compound, Pyrrole derivative | Dipyrromethane | Condensation |

| 2 | Dipyrromethane, Oxidizing agent (e.g., DDQ) | Dipyrromethene | Oxidation |

| 3 | Dipyrromethene, BF₃·OEt₂, Base (e.g., Et₃N) | BODIPY Dye | Boron complexation |

Selective Oxidation and Reduction of the Aldehyde Moiety

The formyl group can be selectively oxidized to a second carboxylic acid group or reduced to a hydroxymethyl group, providing pathways to di-acidic or alcohol-acid derivatives, respectively.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 2,5-difluoroterephthalic acid. Various reagents can achieve this transformation, with chemoselectivity being a key consideration to avoid unwanted side reactions. Mild oxidizing agents are generally preferred. A biocatalytic approach using aldehyde dehydrogenases offers high chemoselectivity for the oxidation of aldehydes to carboxylic acids, even in the presence of other oxidizable groups like hydroxyls. nih.gov Chemical methods, such as the Pinnick oxidation (using sodium chlorite) or treatment with reagents like potassium permanganate (B83412) or chromic acid, can also be employed, although reaction conditions need to be carefully controlled. youtube.comorganic-chemistry.org

Selective Reduction: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) to furnish 2,5-difluoro-4-(hydroxymethyl)benzoic acid. This transformation requires a reducing agent that does not affect the carboxylic acid moiety. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for the chemoselective reduction of aldehydes and ketones in the presence of less reactive carbonyl groups like esters and carboxylic acids. rsc.orgyoutube.comresearchgate.net The reaction is typically carried out in an alcoholic solvent.

Selective Transformations of the Formyl Group

| Transformation | Reagent(s) | Product |

| Oxidation | Sodium chlorite (B76162) (NaClO₂), buffer | 2,5-Difluoroterephthalic acid |

| Reduction | Sodium borohydride (NaBH₄), Methanol | 2,5-Difluoro-4-(hydroxymethyl)benzoic acid |

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for derivatization, particularly for conjugation to other molecules and for the synthesis of prodrugs.

Esterification and Amidation for Conjugation and Prodrug Development

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol. This is a common strategy for creating prodrugs, where a pharmacologically active molecule is masked with a temporary group to improve its pharmacokinetic properties, such as solubility or bioavailability. nih.govacs.orgyoutube.comscirp.org The ester linkage can be designed to be cleaved in vivo by esterase enzymes, releasing the active drug. acs.org The esterification of sterically hindered benzoic acids can be challenging but can be achieved using various coupling agents or by activating the carboxylic acid. ijstr.orgresearchgate.net The Mitsunobu reaction provides a mild and effective method for the esterification of benzoic acids with phenols. researchgate.net

Amidation: The carboxylic acid can be coupled with an amine to form an amide bond. This is one of the most frequently used reactions in pharmaceutical chemistry for linking molecular fragments. acsgcipr.orgresearchgate.netnumberanalytics.comacs.org The reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). numberanalytics.com This approach is widely used in the development of drug conjugates. nih.gov

Ester and Amide Formation for Prodrugs and Conjugates

| Reaction | Reactant | Coupling Agent/Method | Product | Application |

| Esterification | Alcohol (e.g., a therapeutic agent with a hydroxyl group) | DCC, DMAP or Mitsunobu Reaction | Ester | Prodrug, improved lipophilicity |

| Amidation | Amine (e.g., a drug molecule with an amino group) | HATU, DIEA or conversion to acid chloride | Amide | Drug conjugate, stable linkage |

Formation of Anhydrides and Acid Chlorides as Activated Intermediates

To enhance the reactivity of the carboxylic acid group for subsequent reactions like esterification or amidation, it can be converted into more reactive intermediates such as an acid chloride or a mixed anhydride.

Acid Chlorides: The reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 2,5-difluoro-4-formylbenzoyl chloride. ontosight.aichemicalbook.com This acid chloride is a highly reactive intermediate that can readily react with nucleophiles such as alcohols and amines to form esters and amides, respectively. The synthesis of the related 2,5-difluorobenzoyl chloride is well-established and proceeds via the reaction of 2,5-difluorobenzoic acid with thionyl chloride. ontosight.aisigmaaldrich.comottokemi.com

Anhydrides: Mixed anhydrides can be generated from carboxylic acids and serve as activated intermediates. rsc.orgnih.govresearchgate.net For example, reaction with another carboxylic acid chloride in the presence of a base can form a mixed anhydride. youtube.com Symmetrical anhydrides can also be prepared. researchgate.net These activated species are useful in acylation reactions, often providing milder reaction conditions compared to acid chlorides.

Formation of Activated Intermediates

| Intermediate | Reagent(s) | Key Features |

| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Highly reactive electrophile, readily reacts with nucleophiles. |

| Mixed Anhydride | Another acid chloride, base | Activated carboxylic acid derivative, useful for acylation reactions. |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei such as fluorine-19. Through a combination of one-dimensional and two-dimensional NMR experiments, the connectivity and spatial relationships of atoms within 2,5-difluoro-4-formylbenzoic acid can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis of Derivatives

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The chemical shifts and multiplicities of the aromatic protons are significantly influenced by the through-space and through-bond effects of the fluorine, formyl, and carboxyl groups.

The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 12-14 ppm, due to its acidic nature and hydrogen bonding. The aldehyde proton, being directly attached to an electron-withdrawing carbonyl group, will also resonate at a downfield position, expected around 10 ppm, likely as a triplet due to coupling with the adjacent fluorine atom. The two aromatic protons will appear as doublets of doublets, with their chemical shifts and coupling constants dictated by their positions relative to the fluorine and other substituents.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| COOH | 12.0 - 14.0 | br s | - |

| CHO | ~10.0 | t | ⁴J(H,F) ≈ 2-3 |

| Ar-H3 | ~7.8 | dd | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 4-5 |

| Ar-H6 | ~7.5 | dd | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 6-7 |

Note: The predicted data is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis of Derivatives

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and aldehyde groups will appear at the most downfield positions. The aromatic carbons will have their chemical shifts influenced by the attached substituents and will exhibit splitting due to coupling with the fluorine atoms.

The carbon of the carboxylic acid is expected in the 165-175 ppm range, while the aldehyde carbon will be further downfield, likely between 185-195 ppm. The aromatic carbons directly bonded to fluorine will show large one-bond carbon-fluorine couplings (¹J(C,F)), while other aromatic carbons will exhibit smaller two- or three-bond couplings.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| COOH | 165 - 175 | d |

| CHO | 185 - 195 | d |

| C1 | 125 - 135 | d |

| C2 | 160 - 170 | d |

| C3 | 115 - 125 | d |

| C4 | 130 - 140 | d |

| C5 | 155 - 165 | d |

| C6 | 110 - 120 | d |

Note: The predicted data is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts and coupling patterns will provide valuable information about their electronic environment and their proximity to other atoms, particularly the aromatic protons. Each fluorine signal is expected to appear as a doublet of doublets due to coupling with the adjacent aromatic protons.

Predicted ¹⁹F NMR Data for this compound:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -110 to -130 | dd |

| F-5 | -120 to -140 | dd |

Note: The predicted data is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary. Chemical shifts are relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H3 and H6), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the protonated aromatic carbons (C3 and C6).

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in confirming the positions of the substituents. For instance, correlations would be expected between the aldehyde proton and C3, C4, and C5, and between the aromatic protons and the surrounding carbon atoms, including the quaternary carbons.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. For this compound (C₈H₄F₂O₃), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The expected exact mass can be calculated and compared to the experimental value, with a very low tolerance for error (typically within 5 ppm). This technique provides a high degree of confidence in the identity of the synthesized compound.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Predicted Exact Mass |

| [M-H]⁻ | C₈H₃F₂O₃⁻ | 185.0055 |

| [M+H]⁺ | C₈H₅F₂O₃⁺ | 187.0201 |

| [M+Na]⁺ | C₈H₄F₂NaO₃⁺ | 209.0020 |

Note: The predicted exact masses are calculated based on the most abundant isotopes of each element.

By employing this comprehensive array of spectroscopic and analytical techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its further study and application in chemical research.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then guided into the mass analyzer.

For this compound, analysis in negative ion mode is typical for carboxylic acids, as they readily lose a proton to form [M-H]⁻ ions. The expected mass-to-charge ratio (m/z) for the deprotonated molecule would be calculated based on its molecular formula, C₈H₄F₂O₃, which has a molecular weight of 186.11 g/mol . Therefore, the primary ion observed in the negative ion ESI-MS spectrum would be at an m/z of approximately 185.0.

Further fragmentation of this parent ion can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This process provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of small neutral molecules.

Expected Fragmentation Patterns in ESI-MS/MS:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structural Fragment |

| 185.0 | 141.0 | 44 (CO₂) | Loss of the carboxyl group |

| 185.0 | 167.0 | 18 (H₂O) | Loss of water (less common) |

| 185.0 | 157.0 | 28 (CO) | Loss of carbon monoxide from the formyl group |

This table represents expected fragmentation patterns based on the chemical structure of this compound and general fragmentation rules for similar compounds. Actual experimental results may vary based on instrumental conditions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique, particularly useful for the analysis of a wide range of molecules, including those that are less soluble or prone to fragmentation with other methods. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy at a specific wavelength. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. The resulting ions are then accelerated into a time-of-flight mass analyzer.

For the analysis of this compound, common matrices for small molecules, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be employed. nih.gov Benzoic acid derivatives themselves are a class of classical organic matrices used in MALDI. nih.gov The choice of matrix is crucial for achieving optimal ionization and minimizing background interference. nih.gov

In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 187.1. Adducts with alkali metal ions, such as [M+Na]⁺ and [M+K]⁺, are also commonly observed depending on the sample purity and preparation. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 185.0 would be the primary species of interest. The high resolution and mass accuracy of TOF analyzers allow for the precise determination of the molecular weight, confirming the elemental composition of the compound.

Hypothetical MALDI-TOF MS Data for this compound:

| Ion Species | Theoretical m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | 187.0245 | 187.0241 |

| [M+Na]⁺ | 209.0064 | 209.0059 |

| [M+K]⁺ | 224.9804 | 224.9798 |

| [M-H]⁻ | 185.0089 | 185.0085 |

This table contains hypothetical data to illustrate the expected high-resolution mass measurements from a MALDI-TOF MS experiment. The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes.

Chromatographic Methods for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of individual components in a mixture. For this compound, a reversed-phase HPLC method is most commonly employed. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase.

The separation of fluorinated benzoic acids is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal resolution of the target compound from any impurities or starting materials. ekb.egtandfonline.comtandfonline.com A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like formic acid or trifluoroacetic acid to suppress ionization of the carboxylic acid group and improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg

Detection is typically performed using a UV detector, as the aromatic ring and carbonyl groups in this compound will absorb UV light at specific wavelengths. The purity of the compound can be determined by integrating the area of the peak corresponding to the main component and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters for Purity Analysis:

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an example of typical HPLC conditions for the analysis of a fluorinated benzoic acid. The specific parameters would be optimized for the particular instrument and sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly valuable for the analysis of complex mixtures and for the definitive identification of separated components.

For the analysis of this compound, an LC-MS system would employ a similar reversed-phase HPLC method as described above to separate the compound from any impurities. The eluent from the HPLC column is then directed into the ion source of a mass spectrometer, typically an ESI source.

As the purified compound elutes from the column, the mass spectrometer provides its mass-to-charge ratio, confirming its identity. Simultaneously, the UV detector in-line before the mass spectrometer provides quantitative data. The power of LC-MS lies in its ability to provide both retention time and mass spectral data for each peak in a chromatogram, allowing for the confident identification of not only the main product but also any synthesis byproducts or degradation products, even at trace levels.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and aldehyde functional groups, as well as for the substituted aromatic ring. The O-H stretch of the carboxylic acid will appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will be a strong, sharp peak typically found between 1700 and 1725 cm⁻¹, while the C=O stretch of the aldehyde group will appear at a slightly lower frequency, generally in the range of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also a key diagnostic peak, appearing as a pair of weak to medium bands around 2820 and 2720 cm⁻¹.

The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-F stretching vibrations will produce strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2820, 2720 | Weak to Medium | C-H stretch (Aldehyde) |

| 1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| 1680-1715 | Strong, Sharp | C=O stretch (Aldehyde) |

| 1450-1600 | Medium to Weak | C=C stretch (Aromatic Ring) |

| 1000-1400 | Strong | C-F stretch |

This table summarizes the expected characteristic infrared absorption frequencies for the functional groups present in this compound. The exact positions and intensities of the peaks can be influenced by the physical state of the sample (e.g., solid vs. solution) and intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its molecular structure, polymorphism, and chemical environment. mdpi.commdpi.comrsc.org For this compound, a Raman spectrum would be expected to show characteristic peaks corresponding to its functional groups: the carboxylic acid (-COOH), the aldehyde (-CHO), and the difluorinated benzene (B151609) ring.

Expected Vibrational Modes:

C=O stretching: Distinct, strong bands for the carboxylic acid and aldehyde carbonyl groups, likely in the 1650-1750 cm⁻¹ region.

Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ range, characteristic of the benzene ring.

C-H stretching: Aromatic and aldehydic C-H stretching vibrations, typically appearing around 2800-3100 cm⁻¹.

O-H stretching: A broad band from the carboxylic acid dimer, usually centered around 3000 cm⁻¹.

C-F stretching: Strong bands in the 1100-1400 cm⁻¹ region, indicative of the carbon-fluorine bonds.

A detailed analysis of the Raman spectrum would allow for the unambiguous identification of the compound and could be used to study its interactions in different solvent environments or in the solid state. However, at present, no specific Raman spectral data for this compound has been published.

Electronic Absorption and Emission Spectroscopies for Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edudenovix.comvscht.cz The resulting spectrum is characteristic of the molecule's electronic structure, particularly the conjugated systems. For this compound, the aromatic ring, the carboxyl group, and the formyl group constitute a chromophore.

Expected Electronic Transitions:

π → π transitions:* Intense absorption bands are expected due to electronic transitions within the benzene ring, likely in the lower wavelength UV region.

n → π transitions:* Weaker absorption bands at longer wavelengths may be observed, corresponding to the excitation of non-bonding electrons on the oxygen atoms of the carbonyl groups.

The solvent environment can influence the position and intensity of these absorption maxima. academie-sciences.fr Currently, there is no publicly available UV-Vis absorption spectrum for this compound.

Fluorescence spectroscopy provides information about the electronic excited states of a molecule and its de-excitation pathways. nih.gov Upon absorbing light, a molecule can re-emit photons at a longer wavelength, a process known as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield (Φf). nist.govnih.govedinst.com

For this compound, fluorescence would likely originate from the π-conjugated system. The substitution pattern on the benzene ring, including the electron-withdrawing fluorine, aldehyde, and carboxylic acid groups, would significantly influence the emission wavelength and quantum yield. A detailed study would involve measuring the excitation and emission spectra in various solvents to understand the compound's photophysical properties. However, no fluorescence data or quantum yield values for this compound are currently documented in the literature.

Advanced Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid materials at high magnification. jeol.comnih.govhitachi-hightech.com For a crystalline compound like this compound, SEM would reveal the shape, size, and surface features of its crystals. The morphology of aromatic carboxylic acids can vary significantly, from rod-shaped to plate-like structures, depending on the crystallization conditions. researchgate.netresearchgate.net An SEM analysis would provide valuable information about the compound's solid-state packing and could be crucial for applications in materials science. To date, no SEM images of this compound have been published.

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) offer even greater magnification than SEM, enabling the visualization of materials at the nanoscale and even atomic level. nanoscience.comthermofisher.comoaepublish.com For this compound, TEM could be employed to study the nanostructure of thin films or nanocrystals. HR-TEM could potentially resolve the crystal lattice, providing direct information about the arrangement of molecules in the solid state. This level of detail is critical for understanding the material's physical and electronic properties. nrel.gov As with the other analytical techniques, there is currently no available TEM or HR-TEM data for this specific compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. For a compound such as this compound, XPS provides critical information about the presence and chemical environment of its constituent atoms: carbon, oxygen, and fluorine.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and is sensitive to the local chemical environment, allowing for the differentiation of atoms in different functional groups.

Surface Elemental Composition

A survey scan of this compound would detect peaks corresponding to carbon (C 1s), oxygen (O 1s), and fluorine (F 1s). The relative surface concentrations of these elements can be calculated from the areas of their respective photoemission peaks, corrected by their relative sensitivity factors. Given the molecular formula C₈H₃F₂O₃, the theoretical atomic percentages can be established. It is important to note that hydrogen atoms are not detected by XPS. Adventitious carbon contamination from the atmosphere is commonly observed on surfaces and must be accounted for during spectral analysis. xpsdatabase.net

Table 1: Expected Theoretical Surface Elemental Composition of this compound (Excluding Hydrogen)

| Element | Symbol | Theoretical Atomic Concentration (%) |

|---|---|---|

| Carbon | C | 61.54 |

| Oxygen | O | 23.08 |

| Fluorine | F | 15.38 |

Chemical State Analysis

High-resolution scans of the C 1s, O 1s, and F 1s regions provide detailed information about the chemical states.

C 1s Spectrum: The carbon 1s spectrum is expected to be complex and would require deconvolution into several components representing the different carbon environments in the molecule. The aromatic carbons bonded to other carbons and hydrogen would appear at the lowest binding energy (~284.8 eV, often used for charge referencing). The carbon atoms bonded to fluorine (C-F) would exhibit a significant shift to a higher binding energy due to the high electronegativity of fluorine. The carbon of the formyl group (CHO) and the carboxylic acid group (COOH) would also be shifted to higher binding energies, typically in the range of 286-289 eV. Fluorine is known to induce large chemical shifts in the C 1s region. thermofisher.com

O 1s Spectrum: The oxygen 1s spectrum would be expected to show two distinct peaks. These correspond to the two different oxygen environments: the carbonyl oxygen (C=O) of the aldehyde and carboxylic acid, and the hydroxyl oxygen (C-OH) of the carboxylic acid. These peaks are typically separated by 1-2 eV.

F 1s Spectrum: The fluorine 1s peak is generally sharp and intense. In compounds with multiple fluorine atoms attached to a benzene ring, the shifts in the F 1s peak due to slightly different chemical environments are often small and may not be fully resolved. thermofisher.com The F 1s peak shape is expected to be symmetrical. thermofisher.com A confirmatory F KLL Auger peak would also be expected at a binding energy of approximately 832-858 eV for low concentrations. thermofisher.com

Electron Paramagnetic Resonance (EPR) Measurements for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. nih.gov Such species, known as paramagnetic species or radicals, are often transient intermediates in chemical reactions. The ground-state this compound molecule is a diamagnetic species with all electrons paired; therefore, it is "EPR-silent" and would not produce a spectrum.

However, EPR spectroscopy would be an indispensable tool for studying radical species derived from this compound. Such radicals could be generated, for example, through γ-ray irradiation in a solid matrix, by chemical reduction to form a radical anion, or during a photochemical reaction. rsc.orgjh.edu

Radical Characterization

If a radical of this compound were generated, its EPR spectrum would provide a wealth of structural information. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants.

g-factor: This is a dimensionless proportionality factor that is characteristic of the radical's electronic environment. Its value helps in the general classification of the radical species.

Hyperfine Coupling: The interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (such as ¹H and ¹⁹F, both with nuclear spin I = 1/2) causes the splitting of the EPR signal into multiple lines. This splitting, known as hyperfine coupling, is exquisitely sensitive to the molecular structure and the distribution of the unpaired electron's spin density.

For a radical derived from this compound, analysis of the hyperfine structure would be critical. The unpaired electron would couple to the two ¹⁹F nuclei and the three ¹H nuclei, leading to a complex but informative spectrum. The magnitude of the fluorine hyperfine coupling constants can be directly correlated with the unpaired electron density on the fluorine atom and the adjacent carbon atom. acs.org Studies on fluorinated benzene radical cations have shown that the geometry and electronic structure of the radical are heavily influenced by the position of fluorine substitution. rsc.orgpsu.edu By simulating the experimental spectrum, the hyperfine coupling constants for each magnetic nucleus can be determined, allowing for an unambiguous identification of the radical's structure.

Table 2: Illustrative Hyperfine Coupling Constants for a Hypothetical Radical Anion of this compound

| Nucleus | Position | Nuclear Spin (I) | Hypothetical Hyperfine Coupling Constant (a) in Gauss (G) |

|---|---|---|---|

| Fluorine | 2 | 1/2 | aF(2) |

| Fluorine | 5 | 1/2 | aF(5) |

| Hydrogen | 3 | 1/2 | aH(3) |

| Hydrogen | 6 | 1/2 | aH(6) |

| Hydrogen | Formyl | 1/2 | aH(CHO) |

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) for Electronic Structure Calculations and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For 2,5-difluoro-4-formylbenzoic acid, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(2d,p)), can provide deep insights into its geometry, stability, and reactivity. vjst.vn

The molecular electrostatic potential (MEP) surface is another valuable output from DFT calculations. It maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxyl and formyl groups, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the acidic proton of the carboxyl group. vjst.vnresearchgate.net

Spectroscopic Properties: DFT is also extensively used to predict vibrational spectra (FT-IR and FT-Raman). By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, aids in the assignment of vibrational modes. scielo.brnih.gov For instance, the characteristic stretching frequencies of the carbonyl (C=O) in both the formyl and carboxylic acid groups, and the C-F stretching vibrations can be precisely calculated. Discrepancies between calculated (gas phase) and experimental (solid phase) spectra can often be explained by intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov Theoretical calculations of UV-Vis spectra via Time-Dependent DFT (TD-DFT) can predict electronic transitions and help interpret experimental absorption data. vjst.vn

Molecular Docking Simulations for Ligand-Receptor Binding Interactions and Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates like this compound with biological targets. nih.govnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding free energy. For this compound, the functional groups—a carboxylic acid, a formyl group, and two fluorine atoms—are key determinants of its binding mode.

Carboxylic Acid Group: This group is a potent hydrogen bond donor (the -OH part) and acceptor (the C=O part). It can form strong ionic and hydrogen bonds with basic (e.g., Arginine, Lysine) and polar (e.g., Serine, Threonine) amino acid residues in a binding pocket. niscpr.res.in

Formyl Group: The aldehyde's carbonyl oxygen can act as a hydrogen bond acceptor.

Difluorinated Benzene (B151609) Ring: The fluorine atoms can engage in favorable halogen bonds or other electrostatic interactions. The aromatic ring itself can form hydrophobic interactions and π-π stacking with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Docking studies on similar benzoic acid derivatives have successfully predicted their binding to various enzymes, such as SARS-CoV-2 main protease and carbonic anhydrase. nih.govniscpr.res.in An inverse docking approach, where the compound is docked against a large library of protein structures, could be used to identify potential biological targets for this compound. acs.org

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (Scoring Function) | -8.5 kcal/mol | A more negative value indicates stronger predicted binding affinity. niscpr.res.in |

| Hydrogen Bonds | Carboxyl O with Lysine; Formyl O with Serine | Key stabilizing interactions anchoring the ligand in the binding site. |

| Hydrophobic Interactions | Benzene ring with Leucine, Valine | Interactions with nonpolar residues contributing to binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition or toxicity. nih.govnih.gov

The first step in QSAR is to calculate a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, molar refractivity.

Hydrophobic: LogP (partition coefficient), a measure of lipophilicity.

Topological: Descriptors based on the 2D graph of the molecule.

Studies on benzoic acid derivatives have shown that properties like hydrophobicity (LogP) and electronic parameters (like pKa or Hammett constants) are often crucial for their biological activity. nih.goviomcworld.com For this compound, the high electronegativity of the fluorine atoms and the electronic nature of the formyl and carboxyl groups would be significant descriptors. A QSAR study on benzoylaminobenzoic acids revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and the presence of specific hydrogen-bonding groups. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that links the descriptors to the activity. This model can then be used to predict the activity of this compound.

Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model of Benzoic Acid Derivatives

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions. nih.gov |

| Electronic | pKa | Determines the ionization state at physiological pH, crucial for receptor interaction. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating/withdrawing effect of substituents. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding site fit. nih.gov |

Conformational Analysis and Energy Minimization of Flexible Systems

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key flexible bonds are the C-C bonds connecting the carboxyl and formyl groups to the benzene ring. The relative orientation of these groups can significantly impact the molecule's ability to fit into a receptor's binding site.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This is often done by rotating the key dihedral angles and calculating the potential energy at each step. For carboxylic acids, there is a known energetic preference for the syn conformation (where the acidic proton is oriented toward the carbonyl oxygen) due to a stabilizing intramolecular hydrogen bond. nih.gov However, in a polar solvent like water, this preference can be diminished as the molecule forms intermolecular hydrogen bonds with the solvent. nih.gov

For this compound, the analysis would focus on the dihedral angles defined by the O=C-C=C plane for both the carboxyl and formyl groups. The presence of the ortho-fluorine atom relative to the carboxylic acid group can create steric hindrance, potentially influencing the preferred rotational angle of the carboxyl group. rsc.org Energy minimization calculations for each identified conformer would yield their relative stabilities and populations at a given temperature.

Table 4: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Carboxyl) | Dihedral Angle (Formyl) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| Global Minimum | ~20° | ~0° | 0.00 | 75% |

| Local Minimum 1 | ~160° | ~0° | 1.50 | 15% |

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energetics. rsc.org For this compound, computational methods could be used to study various potential reactions, such as the oxidation of the formyl group to a second carboxylic acid, the reduction of the formyl group to an alcohol, or its participation in condensation reactions.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state (the energy maximum along the reaction coordinate) and calculating the activation energy (the energy difference between the reactants and the transition state). A lower activation energy implies a faster reaction rate.

For example, a computational study of the Cannizzaro reaction, which involves aldehydes like the formyl group on this molecule, could model the nucleophilic attack of a hydroxide (B78521) ion on the formyl carbon. DFT calculations would be used to optimize the geometries of the reactant, the tetrahedral intermediate, the transition state, and the products. rsc.org Such studies provide insights that are often difficult to obtain through experimental means alone and are essential for understanding reactivity and designing synthetic pathways. researchgate.netnih.gov

Table 5: Hypothetical Calculated Energetics for the Oxidation of the Formyl Group

| Reaction Step | Species | Calculated Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Oxidant | 0.0 (Reference) |

| Transition State 1 | [Oxidant addition TS] | +15.2 |

| Intermediate | [Tetrahedral intermediate] | -5.8 |

| Transition State 2 | [Hydride transfer TS] | +12.5 |

Emerging Applications in Scientific Disciplines

Medicinal Chemistry and Drug Discovery Platforms

The structural motifs present in 2,5-difluoro-4-formylbenzoic acid make it a compound of interest in the design and synthesis of new therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carboxylic acid and aldehyde functionalities serve as reactive handles for constructing larger, more complex molecular architectures.

Antiviral Agent Development, e.g., Dengue Virus Protease Inhibitors

The global threat of viral diseases, such as Dengue fever, necessitates the development of novel antiviral drugs. The Dengue virus protease is a key enzyme in the viral replication cycle, making it an attractive target for inhibitors. While direct studies employing this compound in the synthesis of Dengue virus protease inhibitors are not extensively documented in publicly available research, the core structure of substituted benzoic acids is of significant interest in this area. The design of small molecule inhibitors often involves scaffolds that can mimic the substrate of the protease, and the functionalities of this compound could, in principle, be utilized to construct such molecules. Research into other small molecule inhibitors for the Dengue virus protease is active, with a focus on identifying compounds that can effectively block the enzyme's active site.

Receptor Antagonist Design, e.g., Human Glucagon (B607659) Receptor Antagonists

The human glucagon receptor plays a crucial role in glucose homeostasis, and its antagonists are being investigated as potential treatments for type 2 diabetes. The development of small molecule antagonists for this receptor is an area of intense research. Although specific research detailing the use of this compound in the design of human glucagon receptor antagonists is not prominent in the current literature, the principles of rational drug design suggest that its structural features could be valuable. The aromatic ring can serve as a central scaffold, while the fluorine atoms and other functional groups can be modified to optimize binding to the receptor.

Antibacterial Compound Synthesis and Mechanism of Action Studies

The rise of antibiotic-resistant bacteria is a major public health crisis, driving the search for new antibacterial agents. Benzoic acid derivatives have a long history as antimicrobial agents, and their efficacy can be enhanced through substitution. A study on thiazole (B1198619) derivatives of 4-formylbenzoic acid has demonstrated significant antibacterial activity. While this study did not use the 2,5-difluoro substituted variant, it highlights the potential of the formylbenzoic acid scaffold in developing new antibacterial compounds. The fluorine atoms in this compound could potentially enhance the antibacterial potency and alter the mechanism of action.

Precursors for Quinolone Carboxylic Acids in Antimicrobial and Antiviral Research

Quinolone carboxylic acids are a major class of synthetic antibacterial agents. The synthesis of these compounds often involves the use of substituted benzoic acids as starting materials. For instance, 2,4-difluoro-3,5-dichlorobenzoic acid has been identified as a key intermediate in the preparation of certain quinolone-3-carboxylic acids. While the direct use of this compound as a precursor for quinolones is not widely reported, its structural similarity to known precursors suggests its potential in the synthesis of novel quinolone analogues with potentially improved antimicrobial or even antiviral properties.

Development of Retinoid-X-Receptor (RXR) Selective Agonists (Analogue Research)

Retinoid-X-Receptors (RXRs) are nuclear receptors that play a key role in regulating gene expression and are targets for the treatment of various diseases, including cancer and metabolic disorders. The development of selective RXR agonists is a significant area of research. While there is no direct evidence of this compound being used in the synthesis of RXR agonists, the broader class of 2,5-substituted benzoic acids has been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are relevant in cancer therapy. nih.govacs.org This research underscores the utility of the 2,5-substituted benzoic acid scaffold in designing molecules that interact with key biological targets.

| Compound Class | Target | Relevance |

| 2,5-substituted benzoic acids | Mcl-1 and Bfl-1 | Anti-apoptotic proteins, cancer therapy |

Materials Science and Functional Polymers

The unique chemical functionalities of this compound also lend themselves to applications in materials science, particularly in the synthesis of functional polymers. The aldehyde and carboxylic acid groups can participate in various polymerization reactions, while the fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics to the resulting materials.

While specific examples of polymers derived directly from this compound are not abundant in the literature, the use of related fluorinated aromatic carboxylic acids is an active area of research. For instance, fluorobenzoic acids are utilized as tracers in enhanced oil recovery due to their stability and detectability. rsc.org Furthermore, the synthesis of innovative well-defined difluorophosphonylated-(co)polymers has been reported, demonstrating the integration of difluoro-functionalized monomers into advanced polymer structures. researchgate.net These examples suggest the potential for this compound to be used as a monomer or a modifying agent to create novel polymers with tailored properties for advanced applications.

Fluorescent Probes and Dyes with Tunable Optical Properties

While direct applications of this compound as a fluorescent probe are not extensively documented, its structural motifs are found in various fluorescent dyes. The presence of electron-withdrawing fluorine atoms can significantly influence the photophysical properties of a chromophore. For instance, related difluoro-hydroxybenzylidene imidazolinone (DFHO) dyes are known to be non-fluorescent until they bind to a specific RNA aptamer, which triggers a highly fluorescent state. amerigoscientific.com This "turn-on" mechanism is crucial for developing highly specific biological imaging agents.

The core structure of this compound can be chemically modified, for example, through reactions involving its carboxylic acid and formyl groups, to construct larger, more complex dye systems. The electronic properties of the difluorinated phenyl ring can be harnessed to tune the absorption and emission wavelengths of these resulting dyes. Molecules like BODIPY™ FL, which also feature a difluoro-boron complex, are used to create green-fluorescent bioconjugates, demonstrating the utility of fluorine atoms in the design of fluorescent materials. fishersci.be

Table 1: Examples of Related Fluorinated Fluorescent Molecules

| Compound Name | Description | Application |

|---|---|---|

| 3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime (DFHO) | A non-fluorescent dye that becomes highly fluorescent upon binding to the Corn™ RNA aptamer. amerigoscientific.com | Labeling genetically encoded RNA tags in living cells. amerigoscientific.com |

Aggregation-Induced Emission (AIE) Research and Applications

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation. sigmaaldrich.comnih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. sigmaaldrich.com The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, resulting in strong fluorescence. sigmaaldrich.comnih.gov

Derivatives of this compound are being explored in the field of AIE. For example, (2',5'-Difluoro-4'-formyl-[1,1'-biphenyl]-2-yl)boronic acid, a more complex molecule incorporating the core structure, is associated with the development of AIE materials. bldpharm.com Luminogens with AIE characteristics (AIEgens) are of great interest for applications in areas like organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sigmaaldrich.comresearchgate.net The rigid structure and specific electronic properties conferred by the difluoro-formyl-phenyl moiety can be instrumental in designing new AIEgens with enhanced performance.

Metal-Organic Framework (MOF) Ligand Development for Advanced Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as linkers. nih.govfrontiersin.org The properties of a MOF, such as its pore size, surface area, and functionality, are determined by the choice of the metal and the organic linker. nih.gov

Benzoic acid and its derivatives are widely used as linkers in MOF synthesis due to the ability of the carboxylate group to coordinate effectively with metal ions. nih.govnih.gov For instance, p-hydroxybenzoic acid and 2,5-furandicarboxylic acid have been successfully used to create robust, three-dimensional MOFs with metals like cobalt, manganese, zinc, and aluminum. nih.govgoogle.com

This compound is a highly promising candidate for a multifunctional MOF linker. Its carboxylic acid group can act as the primary coordination site with metal centers. nih.gov The additional formyl and fluoro groups can introduce specific functionalities into the MOF's pores, potentially leading to:

Enhanced Selectivity: The fluorine atoms can modify the interaction of the MOF with guest molecules, enhancing selectivity in gas separation or storage.

Post-Synthetic Modification: The reactive aldehyde (formyl) group can be chemically modified after the MOF has been synthesized, allowing for the introduction of new functional groups.

Catalytic Activity: The functional groups could act as catalytic sites within the framework. nih.gov

The synthesis typically involves reacting a metal salt with the organic linker in a suitable solvent under solvothermal conditions. nih.govgoogle.com

Table 2: Examples of MOFs from Benzoic Acid-Type Linkers

| MOF System | Metal Ion | Organic Linker | Application Area |

|---|---|---|---|

| Co-MOF / Mn-MOF | Co(II) / Mn(II) | p-Hydroxybenzoic Acid | Catalysis (Ring Opening Polymerization). nih.gov |

| Al-MOF | Al(III) | 2,5-Furandicarboxylic Acid | Gas Adsorption (CO2 Separation). google.com |

| Zn-MOF | Zn(II) | 4-dimethylaminobenzoic acid | Drug Delivery. nih.gov |

Design of Electronic and Optical Materials

The unique electronic characteristics of this compound make it and its derivatives attractive for the design of novel electronic and optical materials. The strong electron-withdrawing nature of fluorine atoms can significantly alter the electron distribution in the aromatic ring, influencing the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

A key area of application is in organic light-emitting diodes (OLEDs). Materials exhibiting Aggregation-Induced Emission (AIE), which can be derived from this compound, are particularly sought after for non-doped OLEDs, as they overcome the fluorescence quenching that typically occurs in the solid state. sigmaaldrich.com A derivative, (2',5'-Difluoro-4'-formyl-[1,1'-biphenyl]-2-yl)boronic acid, is explicitly linked to research in electronic and optical materials, highlighting the potential of this chemical family. bldpharm.com By incorporating this moiety into larger conjugated systems or polymers, researchers can develop materials for applications such as:

Emissive layers in OLEDs: Providing high solid-state fluorescence quantum yields. sigmaaldrich.com

Electron-transport materials: The electron-deficient nature of the difluorinated ring can facilitate electron transport.

Semiconductors in organic field-effect transistors (OFETs).

Advanced Catalysis Research

The reactive functional groups of this compound and its derivatives make them versatile platforms for the development of new catalysts for both organocatalysis and metal-catalyzed reactions.

Organocatalysis Employing Formylbenzoic Acid Derivatives

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based or enzymatic catalysts. beilstein-journals.org Proline and its derivatives are among the most well-known organocatalysts, often operating through enamine or iminium ion intermediates. mdpi.comsmmu.edu.cn

While this compound is not itself a catalyst, its derivatives can be designed to function as such. The formyl group is particularly relevant. For example, it can react with chiral amines to form iminium ions, a key activation mode in many organocatalytic reactions, such as Michael additions to α,β-unsaturated aldehydes. mdpi.combeilstein-journals.org Furthermore, the carboxylic acid group can participate in catalysis through hydrogen bonding, potentially working in concert with the primary catalytic site to enhance enantioselectivity and reaction rates. mdpi.com Research has shown that formylbenzoic acids can undergo enzyme-catalyzed dynamic kinetic resolutions, demonstrating the reactivity of this scaffold in catalytic systems. researchgate.net

Metal-Catalyzed Reactions Utilizing Derivatives as Ligands

The functional groups on this compound make it an excellent precursor for ligands in metal-catalyzed reactions. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst. nih.gov